molecular formula C9H13ClN2O2 B2563793 N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1052544-06-5

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride

Cat. No.: B2563793
CAS No.: 1052544-06-5
M. Wt: 216.67
InChI Key: QXRISDFKZNATCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride typically involves the reaction of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-N-[1-(3-aminophenyl)ethyl]amine .

Scientific Research Applications

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(4-nitrophenyl)ethyl]amine hydrochloride
  • N-methyl-N-[1-(2-nitrophenyl)ethyl]amine hydrochloride
  • N-methyl-N-[1-(3-nitrophenyl)propyl]amine hydrochloride

Uniqueness

N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is unique due to its specific nitro group position on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

N-methyl-1-(3-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-4-3-5-9(6-8)11(12)13;/h3-7,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRISDFKZNATCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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